molecular formula C19H14N2O4 B2511845 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 551921-29-0

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2511845
CAS No.: 551921-29-0
M. Wt: 334.331
InChI Key: ZJYOTXRFPZTYIL-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.331. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Properties

A series of derivatives from 4-methoxy-1H-isoindole-1,3(2H)-dione were synthesized and evaluated for their potential antipsychotic properties. These compounds demonstrated promising activity as ligands of phosphodiesterase 10A and serotonin receptors, marking them as potential candidates for the treatment of psychiatric disorders. Computational docking studies were employed to elucidate the binding interactions within the active site of the PDE10A enzyme, providing insights into their inhibitory mechanisms. Moreover, the potential antipsychotic properties of the most potent compound were further validated in a behavioral model of schizophrenia (Czopek et al., 2020).

Antibacterial Activity

The antibacterial properties of alkoxy isoindole-1,3-diones derivatives were explored, showcasing their potential in combating various bacterial strains. These compounds were evaluated for their chemotherapeutic properties, opening avenues for their use in medical treatments against bacterial infections (Ahmed et al., 2006).

Photophysical and Fluorescence Properties

The photophysical behavior of certain isoindole-1,3-dione derivatives was investigated, revealing their potential in applications that require fluorescent materials. These studies, which included both experimental and theoretical approaches, highlighted the derivatives' sensitivity to solvent polarity and their thermal stability. Such properties make them suitable candidates for use in various optical and material science applications (Deshmukh & Sekar, 2015).

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of similar phthalimide derivatives were determined based on lipiński’s rule , suggesting that this compound could have similar properties.

Result of Action

It’s known that indole derivatives can have diverse biological activities , suggesting that this compound could have a wide range of molecular and cellular effects.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-24-13-8-6-12(7-9-13)17-10-14(25-20-17)11-21-18(22)15-4-2-3-5-16(15)19(21)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYOTXRFPZTYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.